molecular formula C9H18N2O2 B2916438 Methyl 3-amino-2-piperidin-1-ylpropanoate CAS No. 1541328-11-3

Methyl 3-amino-2-piperidin-1-ylpropanoate

Cat. No.: B2916438
CAS No.: 1541328-11-3
M. Wt: 186.255
InChI Key: OYBRDESPSSXIEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-piperidin-1-ylpropanoate typically involves the reaction of piperidine with appropriate reagents to introduce the amino and ester functional groups. One common method involves the reaction of piperidine with methyl acrylate, followed by amination to introduce the amino group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as crystallization or chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-piperidin-1-ylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidine derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Methyl 3-amino-2-piperidin-1-ylpropanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-piperidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-2-piperidin-1-ylpropanoate include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-2-piperidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)8(7-10)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBRDESPSSXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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